ethyl N-(5-methylpyridin-2-yl)carbamate
Description
Significance of Pyridine-Carbamate Scaffolds in Medicinal Chemistry
Pyridine-carbamate scaffolds are recognized for their ability to interact with a wide range of biological targets, including enzymes and receptors. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, can participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and metal coordination. This versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
The carbamate (B1207046) group, an ester of carbamic acid, is a bioisostere of the amide bond and is known for its relative stability and ability to act as a hydrogen bond donor and acceptor. acs.org This functional group is a common feature in many approved drugs, where it often plays a crucial role in the molecule's mechanism of action. acs.org The incorporation of a carbamate moiety into a pyridine structure can enhance a compound's ability to cross cellular membranes and can influence its metabolic stability.
The inherent modularity of the pyridine-carbamate scaffold allows for extensive chemical modifications. By introducing various substituents onto the pyridine ring or altering the ester portion of the carbamate, chemists can systematically explore the structure-activity relationships of these compounds, leading to the optimization of their biological activity.
Research Context of Ethyl N-(5-methylpyridin-2-yl)carbamate
While the broader class of pyridine-carbamate derivatives has been the subject of extensive research, specific investigations into this compound are still emerging. This particular compound is characterized by an ethyl ester on the carbamate group and a methyl group at the 5-position of the pyridine ring. Its chemical properties are detailed in the table below.
| Property | Value | Source |
|---|---|---|
| CAS Number | 41322-67-2 | oakwoodchemical.com |
| Molecular Formula | C9H12N2O2 | oakwoodchemical.com |
| Molecular Weight | 180.204 g/mol | oakwoodchemical.com |
The synthesis of N-pyridin-2-yl carbamates can be achieved through various methods, including a catalyst-free approach from readily available N-hetaryl ureas and alcohols. nih.gov This environmentally friendly technique allows for the synthesis of a wide range of substituted N-pyridin-2-yl carbamates. nih.gov Another synthetic strategy involves the intramolecular rearrangement of carbamates derived from amines, which can afford a variety of amino ester products. nih.gov
Although specific biological activity data for this compound is not extensively documented in publicly available literature, the broader family of pyridine and pyrimidine (B1678525) carbamate derivatives has been investigated for various therapeutic applications. For instance, certain derivatives have been evaluated as multi-functional cholinesterase inhibitors for potential use in Alzheimer's disease. mdpi.com These studies have shown that pyridine carbamates can exhibit greater inhibitory potency on cholinesterases compared to their pyrimidine counterparts. mdpi.com
The research context for this compound is therefore largely informed by the established and potential activities of structurally related compounds. Future research will likely focus on elucidating the specific biological targets of this molecule and exploring its potential as a lead compound in drug discovery programs. The synthesis of a library of analogues with modifications to the ethyl and methyl groups could provide valuable insights into its structure-activity relationship and pave the way for the development of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(5-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDOAOPDAIEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194295 | |
| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41322-67-2 | |
| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041322672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl N 5 Methylpyridin 2 Yl Carbamate
Synthetic Strategies for Pyridinyl Carbamates
The formation of the carbamate (B1207046) functional group on a pyridine (B92270) ring can be approached through several synthetic routes, including both catalyst-free methods and those employing activated intermediates.
Catalyst-Free Approaches for N-Pyridin-2-yl Carbamate Synthesis
A novel and environmentally conscious method for synthesizing N-pyridin-2-yl carbamates involves the reaction of N-hetaryl ureas with alcohols without the need for a catalyst. rsc.orgresearchgate.net This approach is lauded for its high yield (ranging from 48-94%) and broad applicability to a variety of substituted pyridinyl carbamates, including those with electron-donating or electron-withdrawing groups. rsc.orgresearchgate.net The reaction is typically clean, with minimal by-product formation. rsc.org This method stands in contrast to other techniques that may require metal catalysts like FeBr2 or the use of ionic liquids. rsc.org
Reaction Mechanisms in Pyridinyl Carbamate Formation
Understanding the underlying mechanisms is crucial for optimizing the synthesis of pyridinyl carbamates.
Experimental studies and DFT calculations have provided strong evidence that the catalyst-free synthesis of N-pyridin-2-yl carbamates from hetaryl ureas and alcohols proceeds through the formation of a hetaryl isocyanate intermediate. rsc.orgresearchgate.net This isocyanate is then trapped by the alcohol to yield the final carbamate product. organic-chemistry.org The formation of isocyanate intermediates is a common feature in various carbamate synthesis reactions, including the Curtius rearrangement of acyl azides and the thermal decomposition of other carbamates. nih.govresearchgate.net The high reactivity of isocyanates makes them valuable but also requires careful handling due to their toxicity. nih.gov
Utilization of 5-Methylpyridin-2-amine as a Synthetic Precursor
The primary amine, 5-methylpyridin-2-amine, serves as a key starting material for the synthesis of ethyl N-(5-methylpyridin-2-yl)carbamate. This precursor can be prepared through various methods, including the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide. google.comgoogle.com Another route involves the reaction of 3-methylpyridine (B133936) with an alkylamine sodium salt, followed by dealkylation. google.com
The direct reaction of 5-methylpyridin-2-amine with ethyl chloroformate is a common method for forming the corresponding carbamate. orgsyn.org This reaction typically involves the nucleophilic attack of the amine on the acyl carbon of the chloroformate, leading to the displacement of the chloride and formation of the carbamate bond.
Activated Ester Coupling Methods in Carbamate Synthesis
Activated ester coupling represents another versatile strategy for carbamate synthesis. While direct information on the use of activated esters for this compound is not prevalent in the provided search results, the general principle involves reacting an amine with a pre-activated carboxylic acid derivative. In the context of carbamates, this could involve the use of mixed carbonates or other activated species. nih.gov These methods are particularly useful in peptide synthesis and for creating complex molecules where mild reaction conditions are necessary. rsc.org
Optimization of Synthetic Procedures
Optimizing the synthesis of this compound involves considering factors such as reaction conditions, catalyst choice (if any), and the nature of the starting materials. For instance, in the catalyst-free approach using hetaryl ureas, the choice of alcohol and reaction temperature can significantly influence the reaction rate and yield. rsc.orgresearchgate.net When using 5-methylpyridin-2-amine, the choice of base and solvent in the reaction with ethyl chloroformate can affect the purity and yield of the final product. The development of one-pot procedures and the use of solid-phase synthesis techniques are also areas of interest for improving the efficiency and scalability of carbamate synthesis. researchgate.net
Interactive Data Table: Catalyst-Free Synthesis of N-Aryl Carbamates
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| N-(5-methylpyridin-2-yl)urea | Ethanol | Heat, catalyst-free | This compound | Good to High | rsc.orgresearchgate.net |
| Aryl urea (B33335) | Various alcohols | Heat, catalyst-free | N-Aryl carbamates | 48-94 | rsc.orgresearchgate.net |
Process Efficiency and Purity Enhancement
The synthesis of substituted pyridin-2-yl carbamates, including this compound, has seen advancements aimed at improving process efficiency and product purity. A novel, catalyst-free method has been developed for the synthesis of N-pyridin-2-yl carbamates from readily available N-hetaryl ureas and alcohols. rsc.orgresearchgate.net This environmentally friendly technique is noted for its high selectivity, often exceeding 99%, and provides good to high yields, ranging from 48% to 94%. rsc.org The reaction is believed to proceed through the formation of an intermediate hetaryl isocyanate. rsc.orgresearchgate.net This catalyst-free approach is advantageous as it simplifies the purification process by not requiring the removal of a catalyst. rsc.org
In terms of purity enhancement, standard purification techniques such as recrystallization and washing are employed. For instance, in the synthesis of a related carbamate compound, after initial workup, the crude product was dissolved in a solvent like ethyl acetate (B1210297) and treated to precipitate the purified solid. google.com This process of washing with solutions such as aqueous ammonium (B1175870) chloride or hydrochloric acid, followed by drying and recrystallization, has been shown to significantly increase the purity of the final product. google.com In one documented procedure for a similar compound, the HPLC-detected purity was improved from under 50% to over 86% through such purification steps. google.com
Table 1: Synthesis and Purity Data for a Related Carbamate
| Step | Action | Resulting Purity |
|---|---|---|
| 1 | Initial Synthesis | < 50% (HPLC) |
| 2 | Washing with aq. NH4Cl | Intermediate |
| 3 | Recrystallization | > 86% (HPLC) |
Considerations for Industrial Scale-Up
For large-scale synthesis, the reaction conditions must be carefully controlled. In the production of 5-ethyl-2-methylpyridine, a precursor to the pyridine core of the title compound, the reaction is conducted at high temperatures (230°C) and pressures (800 to 3000 lb) in a steel reaction vessel. orgsyn.org The exothermic nature of such reactions requires robust temperature management to ensure safety and consistent product yield. orgsyn.org
The choice of reactor type is also a key consideration. For gas-phase reactions involving the synthesis of pyridines, fluidized bed reactors are sometimes used, particularly with catalysts that are prone to coking. google.com The use of a movable bed of a crystalline aluminosilicate (B74896) zeolite catalyst in the acidic form has been patented as a method to achieve high yields in the gas-phase synthesis of pyridine and its derivatives. google.com Furthermore, the development of continuous flow reactor processes, as opposed to traditional batch processes, has been shown to significantly reduce production costs and increase yields for some pyridine derivatives. vcu.edu
Chemical Derivatization and Analog Generation
Design and Synthesis of Substituted Pyridine Analogs
The generation of analogs of this compound can be achieved by modifying the substituted pyridine ring. The functionalization of the pyridine ring can be challenging due to its electron-deficient nature, which often necessitates harsh reaction conditions like high heat or strong acids. acs.org
One approach to creating analogs is through the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These can be synthesized from substituted 2-amino-picolines, which upon ring-closure, provide key intermediates for further derivatization. rsc.org Efficient syntheses of pyrazolopyridines have also been reported through multi-component reactions, for instance, by the condensation of pyrazole-5-amine derivatives with activated carbonyl compounds. rsc.org Another method involves a three-component reaction of (arylhydrazono)methyl-4H-chromen-4-one, malononitrile, and primary amines. nih.gov
The direct functionalization of the pyridine ring is another avenue for analog generation. Researchers have developed methods for the meta-substitution of pyridines under mild, one-pot conditions by temporarily interrupting the aromatic system to facilitate the reaction. acs.org Additionally, multicomponent synthesis via a catalytic intermolecular aza-Wittig/Diels-Alder sequence provides access to diverse tri- and tetrasubstituted pyridines. nih.gov
Table 2: Methods for Pyridine Ring Functionalization
| Method | Description | Potential Analogs |
|---|---|---|
| Fused Ring Synthesis | Condensation and cyclization reactions to form bicyclic systems. | Pyrazolopyridines |
| Multi-component Reactions | Combining three or more reactants in a single step. | Polysubstituted pyridines |
| Direct Functionalization | Introducing substituents directly onto the pyridine ring. | Meta-substituted pyridine analogs |
Modifications of the Carbamate Moiety
The carbamate group (–NHCOOEt) of this compound offers several possibilities for chemical modification to generate analogs. The synthesis of various N-pyridin-2-yl carbamates can be achieved by reacting the corresponding N-hetaryl urea with a range of primary, secondary, or tertiary alcohols. rsc.org This allows for the introduction of different alkyl groups in place of the ethyl group.
Further transformations can be performed on the carbamate itself. For example, heating N-oxides of N,N-dimethyl-N′-(pyridine-2-yl)urea in an appropriate alcohol solution can yield the corresponding carbamate N-oxides. researchgate.net The conversion of N,N-dialkyl-N′-(pyridin-2-yl)-ureas into their corresponding carbamates can proceed via the in-situ formation of an isocyanate. researchgate.net This isocyanate intermediate can then react with various nucleophiles, not just alcohols, to generate a diverse set of analogs.
Introduction of Deuterated Tags for Research Purposes
For research purposes, such as metabolic studies or as internal standards in quantitative analysis, isotopically labeled compounds are invaluable. The introduction of deuterium (B1214612), a stable isotope of hydrogen, into this compound can be accomplished through several synthetic strategies.
One common method is through hydrogen isotope exchange, where protons in the molecule are replaced with deuterium atoms from a deuterated solvent, often under acidic or basic conditions or with the use of a catalyst. nih.gov For nitrogenous heterocycles, deuteration can be particularly useful to study metabolism by enzymes like aldehyde oxidase, where cleavage of a C-H bond is the rate-limiting step. nih.gov Replacing the target C-H bond with a C-D bond can lead to a kinetic isotope effect, slowing down the rate of metabolism. nih.gov
Another approach is the use of deuterated reagents in the synthesis. For instance, deuterated enaminones, which are versatile intermediates for synthesizing nitrogenous heterocycles, can be prepared with high isotopic fidelity. nih.gov It is also possible to synthesize deuterated compounds by the reduction of a suitable precursor, such as an aldehyde, with a deuterium source. nih.gov For example, the preparation of deuterium-labeled 9-beta-D-arabinofuranosyladenine has been achieved by the reduction of a protected 5'-aldehyde. nih.gov A similar strategy could potentially be employed to introduce deuterium into the ethyl or methyl groups of this compound.
Biological Activity and Pharmacological Relevance of Ethyl N 5 Methylpyridin 2 Yl Carbamate Analogs
Investigation of Anticancer Potential
The structural motif of a carbamate (B1207046) linked to a pyridine (B92270) ring is present in various compounds investigated for their anticancer properties. Research into analogous structures suggests that these molecules may exert their effects through multiple mechanisms, including the induction of programmed cell death and the modulation of key regulators of the cell cycle.
Mechanisms of Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Studies on various carbamate derivatives have demonstrated their potential to trigger this process.
For instance, a series of carbamate derivatives of 4'-demethylepipodophyllotoxin (B1664165) were synthesized and evaluated for their cytotoxic effects. One of the most potent compounds in this series, 4β-4'-Demethylepipodophyllotoxin 1-(4-nitrophenyl) piperazinyl carbamate, was found to induce apoptosis in HeLa cells. nih.gov This was accompanied by the activation of key pro-apoptotic proteins, including Bax and p53, as well as caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov
Furthermore, research on aryl carbamate analogs has shown that they can induce both apoptosis and necrosis in cancer cell lines. nih.gov In studies on the MDA-MB-231 breast cancer cell line, an aryl carbamate derivative led to a slight increase in caspase-3 activity and induced phosphatidylserine (B164497) externalization, an early marker of apoptosis. nih.gov These findings suggest that the carbamate moiety is a key pharmacophore that can be leveraged to induce cancer cell death. While direct studies on ethyl N-(5-methylpyridin-2-yl)carbamate analogs are limited, the activity of these related compounds provides a rationale for investigating their apoptosis-inducing potential.
Table 1: Apoptotic Activity of Representative Carbamate Analogs
| Compound/Analog Class | Cancer Cell Line | Observed Effects | Reference |
|---|---|---|---|
| 4β-4'-Demethylepipodophyllotoxin 1-(4-nitrophenyl) piperazinyl carbamate | HeLa | Activation of Bax, p53, and caspase-3 | nih.gov |
| Aryl Carbamate Derivative | MDA-MB-231 | Increase in caspase-3 activity, phosphatidylserine externalization | nih.gov |
Cell Cycle Modulation and Kinase Inhibition (e.g., CDK4/6 related)
The cell cycle is a tightly regulated process that governs cell proliferation, and its deregulation is a fundamental aspect of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key drivers of the G1 to S phase transition in the cell cycle. mdpi.com The inhibition of CDK4/6 is a clinically validated strategy for the treatment of certain cancers, particularly hormone receptor-positive breast cancer. nih.govnih.govresearchgate.net
Several CDK4/6 inhibitors feature heterocyclic scaffolds, including pyridine and pyrimidine (B1678525) rings, which are structurally relevant to this compound. nih.gov Structure-activity relationship studies of some CDK4 inhibitors have highlighted the importance of specific substitutions on the pyridine ring. For example, the introduction of a methyl group at the C'5 position of a pyridine-containing inhibitor was shown to significantly enhance its selectivity for CDK4 over other kinases like CDK2. nih.gov This finding is particularly relevant given the 5-methylpyridin-2-yl core of the compound .
While direct evidence of CDK4/6 inhibition by this compound analogs is not yet established, the known anti-proliferative activities of some aryl carbamates are thought to be mediated, in part, through the inhibition of kinases such as CDK2. nih.gov The structural similarities and the known importance of the pyridine motif in potent CDK4/6 inhibitors suggest that this is a promising area for future investigation for analogs of this compound.
Table 2: Kinase Inhibitory Profile of Structurally Related Compounds
| Compound/Analog Class | Target Kinase | Key Structural Feature | Reference |
|---|---|---|---|
| Pyridine-containing inhibitor | CDK4 | Methyl group at C'5 of pyridine | nih.gov |
| Aryl Carbamate Analogs | CDK2 (putative) | Carbamate moiety | nih.gov |
| Pyridine derivatives | CDK4/6 | Pyridine ring | nih.gov |
Exploration of Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Therapeutic strategies are increasingly focused on protecting neurons from the various insults that lead to their demise. Aromatic carbamates have been identified as a class of compounds with significant neuroprotective potential. nih.gov
Mechanisms Involving Autophagy Enhancement
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. It plays a crucial role in maintaining neuronal health, and its dysfunction is implicated in a range of neurodegenerative disorders. nih.gov The enhancement of autophagy is therefore considered a viable therapeutic strategy for these conditions. nih.gov
Research has demonstrated that certain aromatic carbamates can confer neuroprotection by activating autophagy. nih.gov Specifically, these compounds have been shown to induce beclin 1, a key protein involved in the initiation of the autophagic process. nih.gov By stimulating this cellular housekeeping mechanism, these carbamate analogs may help clear the toxic protein aggregates that are a common feature of many neurodegenerative diseases.
Modulation of Anti-Apoptotic Protein Expression (e.g., Bcl-2/Bax Ratio)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. The balance between pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2, is critical for cell survival. An increase in the Bcl-2/Bax ratio is associated with an anti-apoptotic state and is a key mechanism of neuroprotection.
Studies on neuroprotective aromatic carbamates have shown that they can increase the Bcl-2/Bax ratio, thereby protecting neurons from apoptotic death. nih.gov Bcl-2 itself is a multifaceted protein that not only inhibits apoptosis by binding to Bax but also suppresses autophagy through its interaction with beclin 1. nih.gov The ability of certain carbamate derivatives to modulate these interactions highlights their potential to influence multiple pathways involved in neuronal survival.
Table 3: Neuroprotective Mechanisms of Aromatic Carbamate Analogs
| Mechanism | Key Protein Modulated | Outcome | Reference |
|---|---|---|---|
| Autophagy Enhancement | Beclin 1 | Induction of autophagy | nih.gov |
| Anti-Apoptosis | Bcl-2/Bax Ratio | Increased ratio, promoting cell survival | nih.gov |
Characteristics Desirable for Central Nervous System Agents
For a compound to be effective in treating neurological disorders, it must be able to cross the blood-brain barrier (BBB), a highly selective membrane that protects the central nervous system (CNS). nih.govosti.gov Physicochemical properties such as lipophilicity, molecular size, and the absence of interactions with efflux transporters like P-glycoprotein (Pgp) are crucial for CNS permeability. nih.gov
Carbamate derivatives have been investigated for their ability to penetrate the CNS. In some cases, modification of a parent compound with a carbamate moiety has been shown to improve BBB permeability. nih.gov Furthermore, quinuclidine-based carbamates have been designed as potential CNS-active drugs, with in silico studies predicting that several of these compounds should be able to cross the BBB via passive transport. researchgate.net The pyridine scaffold is also a common feature in many CNS-active drugs. acs.org Aromatic carbamates developed for neuroprotection have been noted to possess physicochemical properties that are desirable for CNS therapeutics. nih.gov These precedents suggest that analogs of this compound could be engineered to have favorable CNS penetration profiles.
Enzyme Inhibition and Receptor Binding Studies
Analogs of this compound, particularly those featuring the core pyridinyl carbamate structure, have been investigated for their ability to inhibit key enzymes involved in physiological signaling pathways. Carbamates are recognized as a significant class of inhibitors for serine hydrolases, often acting through a mechanism of covalent modification of the active site serine residue. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH) is a principal enzyme in the endocannabinoid system, responsible for the degradation of signaling lipids like anandamide. rsc.orgmdpi.com Inhibition of FAAH is a therapeutic strategy for potentiating the analgesic and anti-inflammatory effects of endocannabinoids. rsc.orgmdpi.com Carbamate-based compounds, especially O-aryl carbamates, are a well-documented class of FAAH inhibitors. nih.gov The inhibitory mechanism involves the carbamoylation of the catalytic serine (Ser241) in the enzyme's active site. nih.gov
Research into structure-activity relationships (SAR) has shown that the electronic properties of the carbamate's leaving group are crucial for inhibitory potency. nih.gov For instance, early O-aryl carbamates like URB597 demonstrated potent FAAH inhibition with an IC50 value in the low nanomolar range (4.6 nM). nih.gov
More specifically, analogs where a phenyl group is replaced by a pyridine ring have been shown to exhibit a dramatic increase in FAAH inhibitory activity. rsc.org Structure-activity relationship studies on ω-heteroarylalkylcarbamates identified 3-pyridyl carbamate derivatives as exceptionally potent inhibitors of FAAH, with IC50 values reaching the low nanomolar and even sub-nanomolar levels. rsc.orgmdpi.com For example, certain pyridin-3-yloxy carbamate analogs demonstrate IC50 values around 3.6 nM and 5.2 nM, positioning them among the most active FAAH inhibitors known. rsc.org This enhanced potency is attributed to favorable interactions of the pyridine nitrogen within the enzyme's active site. nih.gov
Table 1: FAAH Inhibition by Pyridyl Carbamate Analogs
This table presents the half-maximal inhibitory concentration (IC50) values for representative pyridyl carbamate analogs against FAAH.
| Compound ID | Carbamate Structure | FAAH IC50 (µM) | Source |
| 52 | Pyridin-3-yloxy carbamate | 0.0036 | rsc.org |
| 54 | Pyridin-3-yloxy carbamate | 0.0052 | rsc.org |
| URB597 | Biphenyl-3-yl carbamate | 0.0046 | nih.gov |
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous, immune, and cardiovascular systems. umich.edutocris.com There are three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). tocris.com The inhibition of NOS isoforms is a target for various therapeutic interventions, as overproduction of NO can be pathological. eurekaselect.comresearchgate.net
Known inhibitors of NOS often act as mimics of the natural substrate, L-arginine. nih.govnih.gov This class includes compounds like L-NMA (N(G)-methyl-L-arginine) and L-NNA (N(G)-nitro-L-arginine). nih.gov Other chemical classes have also been identified as potent NOS inhibitors, including various compounds containing amidine, guanidine, or specific heterocyclic systems like pyrimidineimidazole and truncated pyridinylbenzylamines. nih.govnih.govnih.gov These inhibitors can achieve high potency and selectivity for specific NOS isoforms. nih.govnih.gov For example, certain truncated pyridinylbenzylamines show excellent potency for human nNOS with Ki values as low as 30 nM and high selectivity over the eNOS and iNOS isoforms. nih.gov
However, within the scope of the reviewed scientific literature, there is a lack of specific data demonstrating that pyridinyl carbamate analogs, including this compound, function as direct inhibitors of nitric oxide synthase. The primary inhibitory action of this chemical class appears directed toward other enzyme families, such as serine hydrolases.
The selectivity of a pharmacological inhibitor is a critical parameter, defining its utility as a therapeutic agent or research tool. For FAAH inhibitors, a key aspect of their selectivity profile is the lack of activity against other related serine hydrolases, most notably monoacylglycerol lipase (B570770) (MAGL), the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov
Carbamate-based FAAH inhibitors have been profiled for their selectivity. While some dual FAAH/MAGL inhibitors have been developed, such as JZL195 (a piperazine (B1678402) carbamate), many O-aryl carbamates show high selectivity for FAAH. nih.govnih.gov The highly potent 3-pyridyl carbamate FAAH inhibitors also demonstrate this selectivity. rsc.org Although they show some inhibition of MAGL at higher concentrations, their potency against FAAH is 60- to 90-fold higher than against MAGL. rsc.org For instance, a pyridyl carbamate analog with a FAAH IC50 of 3.6 nM inhibited MAGL with an IC50 of 0.32 µM, representing a selectivity ratio of approximately 89-fold in favor of FAAH. rsc.org
Another compound, SA-57, an O-hydroxyacetamide carbamate, is a highly potent and selective FAAH inhibitor at low nanomolar concentrations but also inhibits MAGL and another serine hydrolase, ABHD6, at higher concentrations. nih.gov This demonstrates that the carbamate scaffold can be tuned to achieve different selectivity profiles. nih.gov Furthermore, studies on other carbamates show that they generally lack cross-reactivity with cyclooxygenase (COX) enzymes, a common off-target concern for anti-inflammatory agents. mdpi.com
Table 2: Selectivity Profile of Representative Carbamate Inhibitors
This table compares the inhibitory potency (IC50) of different carbamate analogs against FAAH and the related serine hydrolase MAGL to illustrate their selectivity.
| Compound ID | FAAH IC50 | MAGL IC50 | Selectivity (MAGL/FAAH) | Source |
| Pyridyl Carbamate 52 | 0.0036 µM | 0.32 µM | ~89x | rsc.org |
| Pyridyl Carbamate 54 | 0.0052 µM | 0.31 µM | ~60x | rsc.org |
| SA-57 | 1-3 nM | 410 nM (mouse) | >130x | nih.gov |
| JZL195 (Dual Inhibitor) | 12 nM | 19 nM | ~1.6x | nih.gov |
Other Reported Bioactivities of Related Carbamates (e.g., Antifungal, Molluscicidal)
The carbamate functional group is a well-established pharmacophore in various agrochemical and public health applications, conferring a range of biological activities beyond enzyme inhibition in mammals.
Notably, many carbamate derivatives exhibit significant antifungal properties. rsc.orgeurekaselect.comnih.gov Carbamate fungicides are valued for their high efficiency and low environmental persistence. rsc.orgeurekaselect.com Specifically, novel benzoylcarbamates incorporating a pyridine moiety have been synthesized and evaluated for their in vitro antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. rsc.org Similarly, various N-aryl carbamate derivatives have shown good to excellent broad-spectrum antifungal activities against a panel of seven phytopathogenic fungi, with some compounds demonstrating potent inhibition of Fusarium graminearum and Fusarium oxysporum. nih.gov
In addition to antifungal action, carbamates are among the most potent classes of molluscicides used to control snail populations in agriculture. nih.gov The mechanism of toxicity for many carbamate molluscicides and insecticides involves the inhibition of acetylcholinesterase (AChE). wikipedia.org Novel N-methyl carbamates derived from natural monoterpenoids have shown high potency against snails such as Helix aspersa. nih.gov Likewise, carbamate derivatives of 1,2,4-triazoles have demonstrated significant molluscicidal activity, which was generally greater than that of the parent triazole compounds. nih.gov
Structure Activity Relationship Sar Studies of Ethyl N 5 Methylpyridin 2 Yl Carbamate Derivatives
Identification of Key Structural Determinants for Biological Activity
The biological activity of carbamate (B1207046) derivatives is often intrinsically linked to several key structural features. For derivatives related to ethyl N-(5-methylpyridin-2-yl)carbamate, the carbamate moiety itself is a critical determinant. nih.gov The carbamate group (-NH-CO-O-) is valued in drug design for its chemical stability, its ability to penetrate cellular membranes, and its structural resemblance to a peptide bond. nih.govresearchgate.net
In studies of complex analogs, such as ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates which incorporate a similar pyridine-carbamate core, the carbamate group was found to be essential for their cytotoxic and antimitotic activity. nih.gov Research has shown that incorporating a carbamate group can enhance the biological activity of parent molecules. nih.gov For instance, in some series of compounds, the carbamate functions as a key pharmacophore, directly participating in interactions with biological targets like enzymes or receptors. nih.govresearchgate.net The stability and pharmacokinetic properties can be finely tuned by modifying the substituents on both the nitrogen and oxygen termini of the carbamate linker. nih.gov
The primary structural components determining the biological activity of this class of compounds can be summarized as:
The central pyridine (B92270) ring.
The carbamate linker.
The terminal ethyl group.
Substituents on the pyridine ring, such as the 5-methyl group.
Influence of Pyridine Ring Substitution on Biological Efficacy
Substitutions on the pyridine ring of this compound analogs have a profound impact on biological efficacy. SAR studies on related, more complex fused-ring systems like pyrido[3,4-b]pyrazines highlight the sensitivity of the molecule's activity to changes in this region. nih.govnih.gov
For example, in a series of potent antimitotic agents based on an ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate scaffold, alterations to the pyridine portion of the fused ring system led to significant changes in activity. nih.gov
Key findings on pyridine ring modifications include:
Amino Group: The presence of a 5-amino group in these complex analogs was found to be important for potent activity. Replacing this amino group with hydrogen retained some in vitro activity, but in vivo cytotoxicity was diminished. nih.gov
Positional Isomerism: Moving a ring nitrogen atom to the 8-position resulted in a significant decrease in in vitro activity and a complete loss of in vivo activity, indicating that the specific arrangement of atoms within the heterocyclic system is critical. nih.gov
Oxo Group Substitution: The replacement of the 5-amino group with a 5(6H)-oxo group also led to a substantial reduction in biological activity. nih.gov
These findings underscore the importance of the substitution pattern on the pyridine or related heterocyclic ring for maintaining potent biological effects.
Table 1: Effect of Pyridine Ring Modifications in Complex Analogs
| Modification on Pyrido[3,4-b]pyrazine (B183377) Ring | Resulting Biological Activity | Reference |
|---|---|---|
| Replacement of 5-amino group with hydrogen | In vitro activity retained, but in vivo activity reduced | nih.gov |
| Replacement of 5-amino group with 5(6H)-oxo group | Significant decrease in activity | nih.gov |
| Transposition of ring nitrogen to the 8-position | Significant decrease in in vitro activity; loss of in vivo activity | nih.gov |
| Acetylation of the 5-amino group | Decreased activity | nih.gov |
Impact of Carbamate Linker and Ethyl Group Modifications
The carbamate linker and its terminal alkyl group are not merely passive components; their structure significantly influences the compound's interaction with its biological target. Studies on complex anticancer agents with a pyrido[3,4-b]pyrazine structure have shown that while the carbamate group is necessary for activity, modifications to the ethyl portion are tolerated to varying degrees. nih.gov
When the ethyl group was replaced by a smaller methyl group, no significant change in activity was observed. nih.gov However, substituting the ethyl with bulkier aliphatic groups resulted in reduced biological activity. nih.gov This suggests that the size of the binding pocket accommodating the alkyl group is sterically constrained.
Furthermore, altering the carbamate linker itself by replacing the ethoxy portion with a methylamino group also led to a decrease in activity. nih.gov This highlights the specific role of the carbamate ester functionality in forming key interactions, likely hydrogen bonds, with the target protein.
Table 2: Influence of Carbamate and Ethyl Group Modifications
| Structural Modification | Change in Biological Activity | Reference |
|---|---|---|
| Replacement of ethyl with methyl | No significant change | nih.gov |
| Replacement of ethyl with bulky aliphatic groups | Activity reduced | nih.gov |
| Replacement of ethoxy with methylamino | Activity reduced | nih.gov |
| Complete removal of the carbamate group | Activity destroyed | nih.gov |
Stereochemical Aspects of Ligand-Target Interactions
Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and derivatives of this compound are no exception. When a chiral center is present, enantiomers can exhibit dramatically different potencies and interactions with their biological targets, which are themselves chiral.
In a key study of chiral isomers of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate, the (S)-(-) isomer was found to be a more potent antimitotic compound than the (R)-(+) isomer. nih.gov This difference in potency was directly linked to their differential binding to tubulin, a key protein involved in cell division. nih.govnih.gov
Further investigation into analogs with modifications at the chiral carbon (C2) revealed that stereoisomerism and the nature of the substituent at the chiral center profoundly affect tubulin binding affinity and the inhibition of tubulin polymerization. nih.gov For instance, a demethylated, hydrogenated analog demonstrated a very strong interaction with tubulin, with a binding affinity constant (Ka) of (3.30 +/- 0.56) x 10(6) M-1. nih.gov These findings illustrate that the precise three-dimensional arrangement of the atoms is critical for optimal ligand-target engagement.
Predictive Models for Structure-Activity Relationships
To accelerate the drug discovery process and rationalize SAR data, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov
For classes of compounds like carbamates and pyridine derivatives, QSAR models can predict the activity of novel, unsynthesized molecules and identify the structural features that are most influential. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create an equation that correlates these descriptors with the observed biological activity. nih.govmdpi.com
A typical QSAR study involves the following steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled. mdpi.com
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electrostatic fields from Comparative Molecular Field Analysis, CoMFA). nih.govmdpi.com
Model Building: Statistical methods are used to build a regression model linking the descriptors to the activity. nih.gov
Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. mdpi.com
For example, in a QSAR study on covalent inhibitors, descriptors related to molecular shape (Mor26p), hydrophobicity (Hy), and electronic properties (GATS7p) were used to build highly predictive models with R² values greater than 0.9 for the test set. nih.gov Such models provide valuable insights into the key physicochemical properties that drive biological activity, guiding the design of more potent derivatives. mdpi.commdpi.com
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing detailed insights into the molecular properties of ethyl N-(5-methylpyridin-2-yl)carbamate. These calculations allow for the exploration of its conformational landscape, electronic distribution, and reactivity.
A hypothetical conformational analysis of this compound would involve rotating the key dihedral angles and calculating the corresponding energies to identify the global minimum energy structure.
Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Low-Energy Conformation |
|---|---|---|
| O=C-N-C(py) | Rotation around the carbamate (B1207046) C-N bond | Planar (trans favored) |
| C-N-C(py)-C | Orientation of the carbamate relative to the pyridine (B92270) ring | Perpendicular or near-perpendicular |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the MEP would likely show the most negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atom of the N-H group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring would show a more complex potential distribution, influenced by the methyl and carbamate substituents. A similar analysis on ethyl N–[1–(piperidin–1–ylmethyl)benzimidazol–2–yl]carbamate revealed the charge density distribution and sites of chemical reactivity by mapping the electron density isosurface with electrostatic potential surfaces bpasjournals.com.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |
| Pyridine Nitrogen | Negative (Red) | Electrophilic attack, Hydrogen bond acceptor |
| Amide Hydrogen (N-H) | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |
Fukui functions are another set of reactivity descriptors derived from DFT that can pinpoint the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks researchgate.net. The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atom in the molecule.
There are three main types of Fukui functions:
ƒ+(r) for nucleophilic attack (attack by an electron donor)
ƒ-(r) for electrophilic attack (attack by an electron acceptor)
ƒ0(r) for radical attack
For this compound, a Fukui function analysis would predict that the pyridine nitrogen and the carbonyl oxygen are likely sites for electrophilic attack (high ƒ- values). The atoms of the pyridine ring, particularly those activated by the electron-donating methyl and amino groups, would also be potential sites for electrophilic substitution. The carbonyl carbon would be a primary site for nucleophilic attack (high ƒ+ value).
Table 3: Predicted Fukui Function Analysis for this compound
| Atom | Predicted High Fukui Function | Type of Attack |
|---|---|---|
| Carbonyl Carbon | ƒ+ | Nucleophilic |
| Carbonyl Oxygen | ƒ- | Electrophilic |
| Pyridine Nitrogen | ƒ- | Electrophilic |
Reaction Mechanism Studies and Pathway Analysis
Understanding the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing its synthesis and predicting its chemical behavior.
The synthesis of this compound typically involves the reaction of 2-amino-5-methylpyridine with ethyl chloroformate google.com. This is a nucleophilic acyl substitution reaction. The mechanism can be studied experimentally by monitoring the reaction kinetics and identifying any intermediates or byproducts.
Computationally, the reaction mechanism can be elucidated by mapping the potential energy surface of the reaction. This involves calculating the energies of the reactants, products, transition states, and any intermediates. The activation energy for each step can be determined, providing insight into the reaction rate and the feasibility of different pathways.
A plausible mechanism for the formation of this compound from 2-amino-5-methylpyridine and ethyl chloroformate proceeds via a tetrahedral intermediate.
The primary intermediate in the formation of this compound is a tetrahedral intermediate. This species is formed when the nucleophilic amino group of 2-amino-5-methylpyridine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This intermediate is generally unstable and rapidly collapses to form the final product and a chloride ion.
In some cases, carbamate synthesis can proceed through an isocyanate intermediate, particularly in reactions involving the Curtius rearrangement of an acyl azide organic-chemistry.org. However, for the direct reaction of an amine with a chloroformate, the tetrahedral intermediate pathway is more likely.
The characterization of such transient intermediates is often challenging experimentally. Computational methods can be used to predict the structure and energy of these intermediates, providing valuable support for the proposed reaction mechanism.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Amino-5-methylpyridine |
| Ethyl chloroformate |
| Ethyl N-[3-(N,N-dimethyl-carbamoyl)pyridin-2-ylsulfonyl]carbamate |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are cornerstone techniques in computational drug discovery, providing insights into how a ligand, such as this compound, might interact with a protein's binding site. These methods are instrumental in predicting the preferred orientation of the molecule when it binds to a target, as well as the strength of this interaction.
Ligand-Protein Interaction Profiling
The chemical structure of this compound suggests several key features that would dominate its interaction profile with a protein target. The pyridine ring, a common motif in medicinal chemistry, can participate in a variety of interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.
The carbamate linkage introduces both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) capabilities, allowing for the formation of crucial hydrogen bonds that often anchor a ligand within its binding site. The ethyl group provides a region of hydrophobicity, which can engage in van der Waals interactions with nonpolar residues in the protein.
Table 1: Potential Ligand-Protein Interactions for this compound
| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Carbamate N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |
| Carbamate C=O | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |
| Methyl Group (on pyridine) | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |
| Ethyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |
Prediction of Binding Modes and Affinities
Docking algorithms would aim to place the this compound molecule into a protein's active site in a conformation that maximizes favorable interactions and minimizes steric clashes. The predicted binding mode would likely position the pyridine ring and the carbamate group to form key hydrogen bonds and other specific interactions with the protein.
The binding affinity, often expressed as a docking score or an estimated binding free energy (ΔG), is a numerical value that predicts the strength of the ligand-protein interaction. While no specific docking studies for this compound are available, analogous 2-aminopyridine derivatives have been investigated as inhibitors of various kinases. In such targets, the 2-aminopyridine moiety frequently forms a characteristic hydrogen bonding pattern with the hinge region of the kinase domain. It is plausible that this compound could adopt a similar binding mode in kinase targets. The predicted affinity would be influenced by the specific amino acid composition of the binding site and the degree to which the compound's structural features complement the pocket.
Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein over time. An MD simulation of this compound bound to a protein would reveal the stability of the predicted binding pose from docking studies.
These simulations can highlight the flexibility of the ethyl carbamate side chain, showing how it might adapt its conformation to optimize interactions within the binding pocket. The rotational freedom around the single bonds in the carbamate linker would be a key aspect to analyze. MD simulations can also be used to compute more accurate binding free energies by sampling a wide range of conformations of the complex. This conformational sampling is crucial for understanding the entropic contributions to binding, which are often simplified in standard docking calculations. The simulations would also reveal the role of water molecules in mediating ligand-protein interactions, which can be critical for stabilizing the complex.
Metabolic and Pharmacokinetic Research on Pyridinyl Carbamates
In Vitro and In Vivo Metabolic Fate Studies of Analogues
The metabolic fate of pyridinyl carbamates, including analogues like ethyl carbamate (B1207046), has been investigated through various in vitro and in vivo studies to understand their biotransformation. The metabolism of ethyl carbamate is proposed to be at least partially carried out by esterases. doi.org In vivo studies in mice have demonstrated a significant relationship between the extent of ethyl carbamate metabolism and the covalent binding of its metabolites to liver proteins. doi.org
The enzymatic systems responsible for this metabolism have been explored using both in vivo and in vitro models. doi.org In vitro experiments have shown that porcine liver esterase, yeast aldehyde dehydrogenase, and mouse liver catalase can catalyze the metabolism of ethyl carbamate. doi.org Conversely, under the tested conditions, dog or bovine catalase, acid phosphatase, alcohol dehydrogenase, and carbonic anhydrase did not show metabolic activity towards ethyl carbamate. doi.org Further investigation using ion exchange chromatography of mouse liver cytosol revealed that the fraction capable of metabolizing ethyl carbamate co-eluted with the fraction possessing the ability to hydrolyze p-nitrophenyl acetate (B1210297), suggesting a role for esterases in the metabolic pathway. doi.org
Studies using rat and mouse models have also shed light on the metabolic processes. Treatment of rats or mice with pyridine (B92270) was found to increase the hepatic microsomal metabolism of [14C-carbonyl]EC to CO2, while having minimal effect on pulmonary microsomal metabolism. nih.govoup.com This indicates a species and tissue-specific metabolic profile for carbamate analogues.
Several compounds have been identified as inhibitors of ethyl carbamate metabolism in vivo, highlighting the specific enzymatic pathways involved.
Table 1: In Vivo Inhibitors of Ethyl Carbamate Metabolism
| Inhibitor | Effect | Citation |
|---|---|---|
| Ethanol | Almost completely inhibits metabolism and localization of metabolites. | doi.org |
| Paraoxon | Inhibits metabolism. | doi.org |
| Carbaryl | Inhibits metabolism. | doi.org |
| Carbon Tetrachloride (CCl4) | Inhibits metabolism. | doi.org |
| Methimazole | Inhibits metabolism. | doi.org |
| 4-Methylpyrazole | Inhibits metabolism. | doi.org |
| Diethyl Maleate | Inhibits metabolism. | doi.org |
| Ethyl N-hydroxycarbamate | Inhibits metabolism. | doi.org |
| t-Butyl carbamate | Inhibits metabolism. | doi.org |
| Diethyldithiocarbamate | Inhibits the increase in hepatic metabolism induced by pyridine. | nih.govoup.com |
Role of Cytochrome P450 Enzymes in Metabolism
Cytochrome P450 (CYP) enzymes, particularly the CYP2E1 isozyme, play a crucial role in the metabolism of carbamates and their analogues. nih.govoup.comnih.gov These membrane-bound hemoproteins are central to the oxidative metabolism of a vast number of compounds. nih.gov The metabolism of drugs by CYPs generally involves converting lipophilic compounds into more hydrophilic metabolites, which facilitates their elimination from the body. nih.gov This process typically occurs through phase I reactions, which introduce or expose functional groups such as -OH, -COOH, or -NH2. nih.gov
For ethyl carbamate, a genotoxic mechanism has been proposed that involves its bioactivation into a reactive epoxide by the ethanol-inducible CYP2E1 enzyme. nih.govoup.com In vitro studies using lung microsomes showed that incubations with ethyl carbamate led to a significant decrease in p-nitrophenol (PNP) hydroxylation and N-nitrosodimethylamine (NDMA) demethylation, activities associated with CYP2E1. nih.gov The use of an inhibitory antibody against CYP2E1 significantly reduced the covalent binding of ethyl carbamate to lung microsomes and abolished the reduction in NDMA demethylase activity, confirming the enzyme's role. nih.gov
Further evidence comes from induction and inhibition studies. The administration of pyridine, a known inducer of CYP2E1, to rats and mice resulted in an increase in the in vitro hepatic microsomal metabolism of ethyl carbamate. nih.govoup.com This increased metabolism was subsequently inhibited by diethyldithiocarbamate, a selective CYP2E1 inhibitor, but not by the esterase inhibitor paraoxon, clearly distinguishing the metabolic pathway from esterase-mediated hydrolysis in this context. nih.govoup.com These findings strongly support the role of CYP2E1 in the hepatic metabolism of this class of compounds. oup.com
Impact of Structural Modifications on Bioavailability and Distribution
Structural modifications to the carbamate and pyridinyl moieties can significantly influence the pharmacokinetic properties of the resulting compounds, including their bioavailability and distribution. The carbamate group itself is a versatile structural motif in drug design due to its chemical and proteolytic stability, which is comparable to amides and esters. nih.govacs.org This stability arises from resonance between the amide and carboxyl groups. nih.gov By varying the substituents on the amino and carboxyl ends of the carbamate, it is possible to modulate biological and pharmacokinetic characteristics. nih.gov Carbamates are often incorporated into prodrugs to delay first-pass metabolism and improve bioavailability. nih.gov
Research on a series of pyrimidine (B1678525) and pyridine carbamate derivatives has shown that the nature of the heterocyclic ring impacts biological activity. mdpi.com In one study, pyridine carbamates demonstrated greater inhibitory potency against cholinesterases compared to their corresponding pyrimidine analogues. mdpi.com This suggests that the electronic properties and hydrogen bonding capacity of the pyridine ring can lead to more favorable interactions with biological targets.
The position of the nitrogen atom within the pyridine ring is also critical for biological activity. acs.org In a study of Kv7 channel openers, moving the nitrogen atom from one position to another within the ring led to significant changes in potency, with a pyridine derivative being among the most potent compounds. acs.org Furthermore, structure-activity relationship (SAR) studies on p-pyridinyl oxime carbamates revealed that while the substituent on the imine group did not significantly affect DNA damage, the substituent on the carbamate group was critical. nih.gov
Pharmacokinetic studies on structurally related compounds illustrate the impact of these modifications on bioavailability and distribution. For instance, in a series of urea (B33335) derivatives designed as antiseizure agents, modifications led to compounds with good oral bioavailability (F = 42% to 68%) and effective brain penetration. acs.org
Table 2: Pharmacokinetic Parameters of Structurally Related Compounds in Rats
| Compound | Clearance (CL) | Volume of Distribution (VD) | Half-life (t1/2) | Oral Bioavailability (F) | Citation |
|---|---|---|---|---|---|
| Compound 6 (Urea derivative) | 15 mL/min/kg | 1.7 L/kg | 4 h | 68% | acs.org |
| Compound 31 (Urea derivative) | 15 mL/min/kg | 1.1 L/kg | 1 h | 42% | acs.org |
Development of Analytical Methods for Metabolite Identification
The identification and quantification of carbamate metabolites from biological matrices require robust and sensitive analytical methods. The complexity of these matrices, which contain numerous endogenous substances, presents a significant challenge, often leading to ion suppression during analysis. nih.gov Consequently, effective sample preparation and advanced analytical techniques are essential.
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the cornerstone for the analysis of drug metabolites. nih.gov This technique offers high sensitivity and selectivity for detecting, elucidating the structure of, and quantifying drug-related materials in biological fluids. nih.gov For carbamate analysis, methods often involve an extraction step, such as solid-phase extraction (SPE), to isolate the compounds of interest from the sample matrix. hpst.cz The extract is then typically concentrated, redissolved, and analyzed by ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS). hpst.cz
While powerful, MS alone may not be sufficient to determine the exact position of a metabolic modification (e.g., oxidation) or to differentiate between isomers. nih.gov In such cases, a multi-pronged approach is employed, combining MS with other techniques. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, helping to precisely identify metabolite structures. nih.gov Other strategies include enzymatic hydrolysis to cleave conjugates, chemical derivatization to improve chromatographic or mass spectrometric properties, and hydrogen/deuterium (B1214612) exchange combined with MS to pinpoint sites of metabolism. nih.gov
Table 3: Analytical Techniques for Carbamate Metabolite Identification
| Technique | Application | Citation |
|---|---|---|
| Solid-Phase Extraction (SPE) | Sample cleanup and concentration prior to analysis. | hpst.cz |
| UHPLC-MS/MS | Primary tool for separation, quantification, and identification of carbamates and their metabolites. | hpst.cz |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of certain carbamates, though many are thermally unstable and require derivatization. | nih.govmdpi.com |
| LC-NMR | Provides precise structural characterization, especially for differentiating isomers. | nih.gov |
| Chemical Derivatization | Improves stability and detectability for techniques like GC-MS. | nih.govnih.gov |
| Enzymatic Hydrolysis | Used to characterize conjugated metabolites by cleaving them to their parent forms. | nih.gov |
The development of these analytical strategies is crucial for building a comprehensive understanding of the biotransformation pathways of drug candidates, which is a vital part of the drug development process. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for ethyl N-(5-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via carbamate formation between 5-methylpyridin-2-amine and ethyl chloroformate. A catalyst-free approach in aqueous ethanol (as demonstrated for analogous carbamates) is advantageous for minimizing side reactions . Key optimization parameters include:
- Temperature : Maintain 0–5°C during amine activation to prevent decomposition.
- Solvent System : Ethanol-water mixtures improve solubility and reduce byproducts .
- Workup : Neutralization with dilute HCl followed by extraction with ethyl acetate enhances purity.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : Compare H NMR signals to similar carbamates (e.g., tert-butyl analogs in ). The pyridine proton at C6 should appear as a singlet near δ 8.2 ppm, while the methyl group at C5 resonates at δ 2.3 ppm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis. Refinement of the carbamate moiety (C=O and N–O bonds) confirms planar geometry, with typical bond lengths of 1.33 Å (C=O) and 1.45 Å (N–O) .
- HRMS : Validate molecular ion [M+H] with mass accuracy < 5 ppm .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for carbamate derivatives, such as unexpected splitting in H NMR signals?
- Root Cause Analysis :
- Dynamic Effects : Rotameric interconversion of the carbamate group can split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to observe coalescence .
- Impurity Identification : Compare with synthesized analogs (e.g., tert-butyl variants in ) to distinguish byproducts.
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model hydrolysis pathways. The carbamate’s carbonyl carbon is electrophilic, with calculated activation energies ~25 kcal/mol for alkaline hydrolysis .
- pKa Estimation : Tools like MarvinSuite predict the pyridine nitrogen’s pKa (~3.5), indicating protonation under acidic conditions alters electron density and reactivity .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Common Issues :
- Disorder in Ethyl Groups : Apply restraints (e.g., SIMU in SHELXL) to model staggered conformations .
- Hydrogen Bonding : Use PLATON to analyze interactions (e.g., N–H···O bonds between carbamate and pyridine groups) and refine geometry with DFIX .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting mass spectrometry data (e.g., unexpected adducts or fragmentation patterns)?
- Troubleshooting Guide :
- Adduct Formation : Sodium ([M+Na]) or potassium adducts are common. Compare with HRMS libraries (e.g., NIST Chemistry WebBook) .
- In-source Fragmentation : Reduce ionization energy (ESI voltage < 3 kV) to minimize cleavage of the carbamate group .
Method Development
Q. What chromatographic methods are optimal for separating this compound from structurally similar impurities?
- HPLC Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
